molecular formula C14H17N3O3 B14549593 1-Ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione CAS No. 61985-85-1

1-Ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B14549593
CAS No.: 61985-85-1
M. Wt: 275.30 g/mol
InChI Key: GRLLHGTYONFDBH-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound belonging to the triazine family. This compound is characterized by a triazinane ring structure with ethyl, phenyl, and propyl substituents. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione typically involves the trimerization of nitriles or the cyclization of appropriate precursors. One common method is the reaction of ethylamine, phenyl isocyanate, and propyl isocyanate under controlled conditions to form the triazinane ring. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazinane ring into more reduced forms, often using hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazinane ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield triazinane oxides, while reduction can produce triazinane derivatives with altered hydrogenation states. Substitution reactions result in triazinane compounds with new functional groups replacing the original substituents.

Scientific Research Applications

1-Ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It serves as a crosslinking agent in polymer chemistry and as an additive to enhance material properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione is unique due to its specific substituents, which confer distinct chemical and physical properties. Its stability and reactivity make it suitable for specialized applications in research and industry, distinguishing it from other triazine derivatives.

Properties

CAS No.

61985-85-1

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

1-ethyl-3-phenyl-5-propyl-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C14H17N3O3/c1-3-10-16-12(18)15(4-2)13(19)17(14(16)20)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

GRLLHGTYONFDBH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)CC

Origin of Product

United States

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